molecular formula C15H15F2N3O B6444020 3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine CAS No. 2548976-92-5

3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine

Cat. No.: B6444020
CAS No.: 2548976-92-5
M. Wt: 291.30 g/mol
InChI Key: LEQXIVMGFUJVKK-UHFFFAOYSA-N
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Description

3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high stability and reactivity due to the presence of fluorine atoms. These compounds are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of specialized fluorinating agents and catalysts to ensure high yield and purity. The process may include steps such as halogen exchange reactions, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various substituted pyridines .

Scientific Research Applications

3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 4-fluoropyridine
  • 5-fluoropyridine

Uniqueness

3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and pyrrolidine moieties enhances its stability and reactivity compared to other fluorinated pyridines .

Properties

IUPAC Name

3-fluoro-5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c16-12-1-2-15(19-7-12)21-10-11-3-4-20(9-11)14-5-13(17)6-18-8-14/h1-2,5-8,11H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQXIVMGFUJVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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